molecular formula C26H40N4O6 B12591448 L-Leucyl-L-prolyl-L-tyrosyl-L-isoleucine CAS No. 628708-63-4

L-Leucyl-L-prolyl-L-tyrosyl-L-isoleucine

Cat. No.: B12591448
CAS No.: 628708-63-4
M. Wt: 504.6 g/mol
InChI Key: FAWBTZNFVJBYOV-XSXWSVAESA-N
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Description

L-Leucyl-L-prolyl-L-tyrosyl-L-isoleucine is a tetrapeptide composed of the amino acids leucine, proline, tyrosine, and isoleucine. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-L-tyrosyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by purification.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-tyrosyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can yield free thiols.

Scientific Research Applications

L-Leucyl-L-prolyl-L-tyrosyl-L-isoleucine has various applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactivity.

    Industry: Used in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-tyrosyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.

    Cyclo(L-Prolyl-L-Leucyl): Another cyclic dipeptide with similar bioactivity.

Uniqueness

L-Leucyl-L-prolyl-L-tyrosyl-L-isoleucine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

628708-63-4

Molecular Formula

C26H40N4O6

Molecular Weight

504.6 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C26H40N4O6/c1-5-16(4)22(26(35)36)29-23(32)20(14-17-8-10-18(31)11-9-17)28-24(33)21-7-6-12-30(21)25(34)19(27)13-15(2)3/h8-11,15-16,19-22,31H,5-7,12-14,27H2,1-4H3,(H,28,33)(H,29,32)(H,35,36)/t16-,19-,20-,21-,22-/m0/s1

InChI Key

FAWBTZNFVJBYOV-XSXWSVAESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)N

Origin of Product

United States

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